molecular formula C14H17ClN4O3S B8068653 Eniporide hydrochloride

Eniporide hydrochloride

Cat. No. B8068653
M. Wt: 356.8 g/mol
InChI Key: ORYLKKCAKGABAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eniporide hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O3S and its molecular weight is 356.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Eniporide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eniporide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cardioprotective Effects in Acute Myocardial Infarction : Eniporide has been evaluated for reducing infarct size and improving clinical outcomes in patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy. However, the results have shown mixed outcomes. While some initial studies indicated a potential reduction in infarct size, especially in patients reperfused late (>4 hours), overall, eniporide did not demonstrate a significant impact on clinical outcomes like death, cardiogenic shock, heart failure, or life-threatening arrhythmias (Zeymer et al., 2001).

  • Pharmacokinetics in Healthy Subjects and Patients with AMI : Studies on the pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction have been conducted. These studies helped in understanding the drug's clearance, volume of distribution, and the minimal impact of age and creatinine clearance on its pharmacokinetics, indicating that dosage adjustments may not be necessary in the patient population (Bhattaram et al., 2005).

  • Pharmacodynamics and Biomarker Evaluation : The pharmacodynamics of eniporide, including its effects on platelet swelling as a biomarker for pharmacodynamic activity, have been investigated. This research has shown that eniporide exhibits predictable linear pharmacokinetics in the investigated dose range and that platelet-swelling time can be a reproducible biomarker for its activity (Kovar et al., 2001).

  • Comparative Studies with Other NHE Inhibitors : Eniporide has been compared with other NHE inhibitors like cariporide in terms of efficacy and selectivity. Such comparative studies are crucial for understanding the specific roles and potential advantages of different NHE inhibitors in cardiac therapeutic applications (Marala et al., 2002).

properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLKKCAKGABAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eniporide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.